molecular formula C16H19N3O2S B2628100 1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea CAS No. 327975-76-8

1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Cat. No. B2628100
M. Wt: 317.41
InChI Key: RJUADYJLDDTYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, commonly known as MTBU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTBU belongs to the class of benzothiazole urea derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound, as part of a broader category of urea derivatives, has been synthesized and evaluated for its biological activities. Studies have focused on synthesizing a range of urea derivatives to explore their enzyme inhibition capacities and anticancer properties. For instance, a study by Mustafa et al. (2014) synthesized several urea derivatives, including compounds similar to the one , and tested them for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition assays, along with observing their effects on prostate cancer cell lines. One of the synthesized compounds showed significant in vitro anticancer activity with an IC50 value of 78.28±1.2 μM, demonstrating the potential for anticancer applications (Mustafa, Perveen, & Khan, 2014).

Antimicrobial and Antifilarial Activities

Further research into similar compounds has revealed antimicrobial and antifilarial activities, indicating a potential application in developing treatments for infections caused by various pathogens. A notable study by Shankar et al. (2017) synthesized 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives and evaluated their anti-microbial activity and cytotoxicity. This study highlights the compound's role in exploring new antimicrobial agents with significant efficacy against both Gram-positive and Gram-negative bacterial strains (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Anticonvulsant and Toxicity Evaluation

Additionally, compounds within this chemical framework have been tested for anticonvulsant properties and toxicity, further expanding their potential therapeutic applications. Siddiqui et al. (2009) synthesized and evaluated a series of new 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds for their anticonvulsant, hepatotoxic, and neurotoxic properties. Some compounds exhibited 100% protection in Maximal Electroshock Seizure (MES) tests, indicating their potential as anticonvulsant agents with minimal toxicity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-6-7-13-14(8-10)22-16(18-13)19-15(20)17-11-4-3-5-12(9-11)21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUADYJLDDTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

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